
6-amino-1-(pyridin-4-ylmethyl)pyrimidine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-amino-1-(pyridin-4-ylmethyl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrimidine ring substituted with an amino group and a pyridin-4-ylmethyl group, making it a versatile molecule for chemical modifications and biological interactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-1-(pyridin-4-ylmethyl)pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common method starts with the preparation of pyrimidine-2,4-dione, which is then functionalized with an amino group at the 6-position. The pyridin-4-ylmethyl group is introduced through a nucleophilic substitution reaction. The reaction conditions often involve the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as sodium ethoxide or potassium carbonate to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents and catalysts is also optimized to reduce costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
6-amino-1-(pyridin-4-ylmethyl)pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The pyridin-4-ylmethyl group can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group and the pyridin-4-ylmethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are used under basic conditions with catalysts like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions include nitro derivatives, amines, and various substituted pyrimidine derivatives, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
6-amino-1-(pyridin-4-ylmethyl)pyrimidine-2,4(1H,3H)-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.
Medicine: Explored for its antitumor and antimicrobial properties. It has shown promise in preclinical studies as a potential therapeutic agent.
Industry: Utilized in the development of novel materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 6-amino-1-(pyridin-4-ylmethyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity. This is particularly relevant in the context of kinase inhibition, where the compound can interfere with the phosphorylation process, thereby regulating cell signaling pathways involved in cell growth and proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrimidine-2,4-dione: Lacks the amino and pyridin-4-ylmethyl groups, making it less versatile for chemical modifications.
6-amino-1-methylpyrimidine-2,4(1H,3H)-dione: Similar structure but lacks the pyridin-4-ylmethyl group, affecting its biological activity.
1-(pyridin-4-ylmethyl)pyrimidine-2,4(1H,3H)-dione: Lacks the amino group, which is crucial for certain biological interactions.
Uniqueness
6-amino-1-(pyridin-4-ylmethyl)pyrimidine-2,4(1H,3H)-dione stands out due to the presence of both the amino group and the pyridin-4-ylmethyl group. This dual functionality allows for a broader range of chemical reactions and biological interactions, making it a valuable compound for research and development in various scientific fields.
Eigenschaften
CAS-Nummer |
179486-52-3 |
|---|---|
Molekularformel |
C10H10N4O2 |
Molekulargewicht |
218.216 |
IUPAC-Name |
6-amino-1-(pyridin-4-ylmethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H10N4O2/c11-8-5-9(15)13-10(16)14(8)6-7-1-3-12-4-2-7/h1-5H,6,11H2,(H,13,15,16) |
InChI-Schlüssel |
BCQLLAQLHGKDGV-UHFFFAOYSA-N |
SMILES |
C1=CN=CC=C1CN2C(=CC(=O)NC2=O)N |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


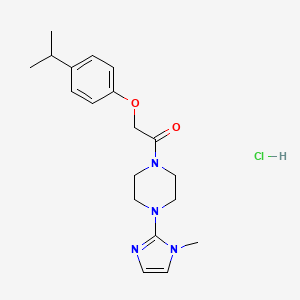
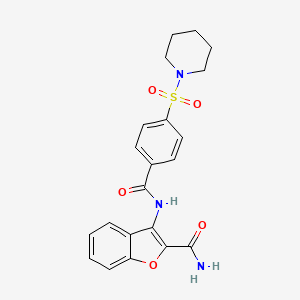
![N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}-4-nitrobenzamide](/img/structure/B2468200.png)
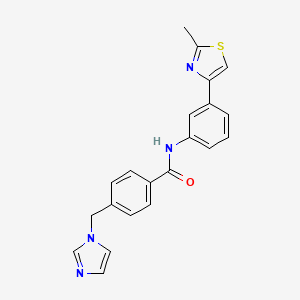
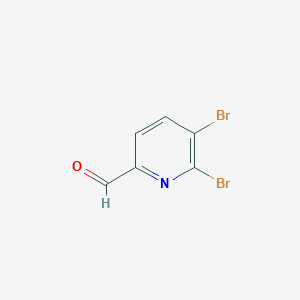
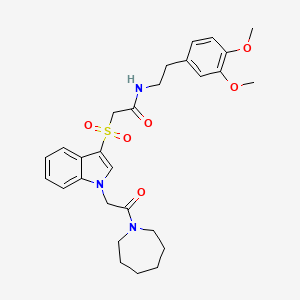

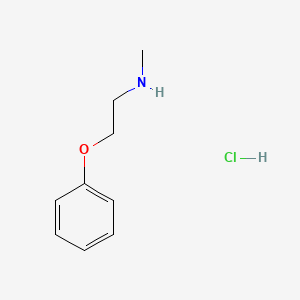
![3-(4-chlorophenyl)-2,5-dimethyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2468210.png)
![1-(4-Butoxyphenyl)-3-[2-(3-oxopiperazin-1-yl)phenyl]urea](/img/structure/B2468211.png)
![2-[2-(Morpholin-4-yl)-4-phenyl-1,3-thiazol-5-yl]acetic acid hydrobromide](/img/structure/B2468212.png)
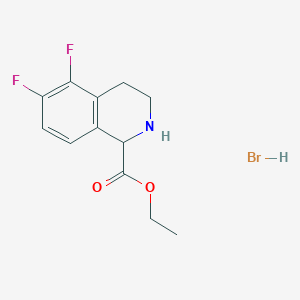
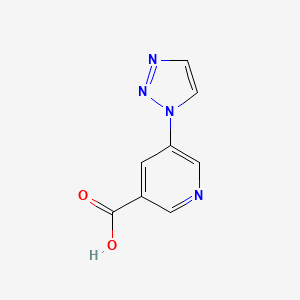
![methyl 3-{[(1E)-(dimethylamino)methylene]amino}-4-(4-fluorophenyl)thiophene-2-carboxylate](/img/structure/B2468218.png)
